(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid
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Overview
Description
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid can be achieved through a combination of synthetic methods. One such method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative via Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 3,4-Dihydro-2(1H)-pyridones
Uniqueness
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid is unique due to its specific structural features and the presence of both methoxy and isoquinoline moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-11-5-9-3-4-14(8-13(15)16)7-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKCWVXXMLKNQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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